molecular formula C7H8BrNO B2726794 4-Amino-2-bromo-6-methylphenol CAS No. 848676-36-8

4-Amino-2-bromo-6-methylphenol

Cat. No.: B2726794
CAS No.: 848676-36-8
M. Wt: 202.051
InChI Key: SEIWSPJSJQAVBK-UHFFFAOYSA-N
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Description

Contextualizing 4-Amino-2-bromo-6-methylphenol within Halogenated and Aminated Phenolic Architectures

This compound belongs to a specific and important subset of substituted phenols that feature both a halogen atom (bromine) and an amino group on the phenolic backbone. This dual functionalization places it within the class of halogenated and aminated phenolic architectures. The presence of the electron-donating amino and hydroxyl groups, along with the electron-withdrawing bromine atom, creates a unique electronic environment on the aromatic ring.

Halogenated phenolic compounds (HPCs) are a significant area of study, encompassing both synthetic molecules and naturally occurring substances. nih.gov The introduction of a halogen, such as bromine, can significantly alter a molecule's reactivity and biological interactions. Similarly, aminophenols are a well-established class of compounds with diverse applications. The combination of these functionalities in a single molecule, as seen in this compound, results in a versatile chemical entity. The specific arrangement of the amino group at position 4, the bromine atom at position 2, and the methyl group at position 6 dictates its distinct chemical behavior compared to its isomers. cymitquimica.com

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 848676-36-8 cymitquimica.com
Molecular Formula C₇H₈BrNO cymitquimica.comnih.gov
Molecular Weight 202.05 g/mol cymitquimica.com

| Appearance | Solid cymitquimica.com |

Significance of Multifunctional Phenols in Advanced Chemical Synthesis and Mechanistic Studies

Multifunctional phenols like this compound are of great importance in advanced chemical synthesis. Their value lies in the distinct reactivity of each functional group, which allows for selective chemical transformations. This multifunctionality enables chemists to use the compound as a versatile intermediate or building block for constructing more complex molecular structures. smolecule.com

The hydroxyl group can undergo reactions like etherification and esterification. smolecule.com The amino group can be acylated, alkylated, or participate in the formation of Schiff bases or azo compounds. The bromine atom is particularly useful as it can act as a leaving group in nucleophilic aromatic substitution reactions or participate in various metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming new carbon-carbon or carbon-heteroatom bonds.

Furthermore, these compounds are valuable in mechanistic studies. For instance, research into the electrophilic amination of halogenated phenols has revealed interesting phenomena such as acid-promoted halogen migration. rsc.orgresearchgate.net Studying the behavior of molecules like this compound under various reaction conditions helps to elucidate complex reaction mechanisms and develop new synthetic methodologies.

Overview of Prior Research on Related Brominated Aminophenols and their Synthetic Utility

Research into brominated aminophenols is not limited to a single isomer. Several positional isomers of this compound have been studied, highlighting how the substituent pattern affects the compound's properties and applications. For example, 2-Amino-4-bromo-6-methylphenol (CAS 343269-52-3) is another brominated aminophenol derivative used as an intermediate in organic synthesis, particularly for dyes and pigments. cymitquimica.com

The synthesis of these compounds often involves multi-step processes. General strategies can include the bromination of a corresponding aminomethylphenol or the nitration of a bromomethylphenol followed by the reduction of the nitro group to an amine. chemicalbook.com Another approach is the hydrolysis of halogenated anilines under specific conditions. google.com The study of these related compounds provides a broader context for understanding the synthetic utility of the entire class of brominated aminophenols. The choice of a specific isomer is often dictated by the desired steric and electronic properties required for a target molecule in fields like pharmaceutical and materials chemistry.

Table 2: Comparison of Related Brominated Phenol (B47542) Derivatives

Compound Name CAS Number Molecular Formula Key Features/Applications
2-Amino-4-bromo-6-methylphenol 343269-52-3 cymitquimica.com C₇H₈BrNO cymitquimica.com Intermediate in organic synthesis, used in the production of dyes and pigments. cymitquimica.com
2-Amino-4-bromo-5-methylphenol 848358-81-6 C₇H₈BrNO A multifunctional building block used in pharmaceutical research and for creating materials with enhanced properties.
2-Bromo-4-methyl-6-nitrophenol (B1265902) 20039-91-2 chemicalbook.com C₇H₆BrNO₃ chemicalbook.com A synthetic precursor to the corresponding aminophenol through reduction of the nitro group. chemicalbook.com

| 4-amino-2-bromo-6-isopropyl-3-methyl-phenol | 802855-32-9 chemsrc.com | C₁₀H₁₄BrNO | A related, more substituted brominated aminophenol derivative. chemsrc.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-bromo-6-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-4-2-5(9)3-6(8)7(4)10/h2-3,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEIWSPJSJQAVBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for 4 Amino 2 Bromo 6 Methylphenol

Precursor-Based Synthesis Pathways

Precursor-based syntheses involve the sequential functionalization of a starting molecule that already contains either the phenol (B47542) or amine moiety. These multi-step approaches allow for controlled, regioselective introduction of the required substituents.

Phenol-Derived Precursors and Regioselective Functionalization Approaches

A logical and common strategy for the synthesis of 4-Amino-2-bromo-6-methylphenol begins with a readily available phenol precursor, such as o-cresol (B1677501) (2-methylphenol). This pathway involves a sequence of bromination, nitration, and reduction reactions, where the regioselectivity of each step is crucial for the successful synthesis of the target compound.

The first step typically involves the bromination of o-cresol. The hydroxyl and methyl groups on the aromatic ring are both ortho-, para-directing. To achieve the desired 2-bromo-6-methylphenol (B84823), the bromination must occur at one of the positions ortho to the hydroxyl group. Given the steric hindrance from the adjacent methyl group, selective bromination at the other ortho position can be achieved.

Following the formation of 2-bromo-6-methylphenol, the next step is nitration. The hydroxyl group is a strongly activating ortho-, para-directing group, while the bromine and methyl groups are also ortho-, para-directing. The introduction of the nitro group at the para position relative to the hydroxyl group is the desired outcome. This reaction is typically carried out using a nitrating agent such as nitric acid in the presence of sulfuric acid. A study on the nitration of 2-bromo-4-methylphenol (B149215), a similar substrate, using a mixture of nitric and sulfuric acid at 0°C afforded 2-bromo-4-methyl-6-nitrophenol (B1265902) in a 74% yield, demonstrating the feasibility of this regioselective nitration. nih.gov

A plausible reaction scheme for this pathway is as follows:

Step 1: Bromination of o-cresol to 2-bromo-6-methylphenol.

Step 2: Nitration of 2-bromo-6-methylphenol to 2-bromo-6-methyl-4-nitrophenol (B2644991).

Step 3: Reduction of 2-bromo-6-methyl-4-nitrophenol to this compound.

StepReactantReagents and ConditionsProductYield (%)
1o-CresolBromine, Carbon Tetrachloride, 1-0°C2-bromo-6-methylphenolNot specified
22-bromo-6-methylphenolHNO₃, H₂SO₄, H₂O, 0°C to room temperature2-bromo-6-methyl-4-nitrophenol74
32-bromo-6-methyl-4-nitrophenolCatalytic Hydrogenation (e.g., Pd/C, H₂)This compoundHigh

Amine-Derived Precursors and Orthogonal Bromination Strategies

An alternative precursor-based approach starts with an amine-derived precursor, such as 4-amino-2-methylphenol. In this strategy, the key transformation is the regioselective bromination of the aromatic ring at the position ortho to the hydroxyl group and meta to the amino group. The directing effects of the hydroxyl and amino groups must be carefully considered to achieve the desired substitution pattern.

The hydroxyl group is a strong ortho-, para-director, while the amino group is also a very strong ortho-, para-director. To prevent bromination at multiple positions and to direct the bromine to the desired position, it is often necessary to protect the highly activating amino group. Acylation of the amino group to form an amide is a common protecting strategy. The resulting acetamido group is still ortho-, para-directing but is less activating than the amino group, which can help in controlling the regioselectivity of the subsequent bromination.

After protection of the amino group, the bromination is carried out. The acetamido and hydroxyl groups will direct the incoming electrophile to their respective ortho and para positions. The desired position for bromination is ortho to the hydroxyl group and meta to the acetamido group. A notable method for the selective ortho-bromination of para-substituted phenols utilizes N-bromosuccinimide (NBS) in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH) in methanol. This method has been shown to provide high yields for the mono-ortho-brominated product. For instance, the bromination of p-cresol (B1678582) using this method yielded 2-bromo-4-methylphenol in 92% yield. mdpi.comnih.gov A similar approach could be applied to the protected 4-amino-2-methylphenol.

Following the successful bromination, the protecting group on the nitrogen is removed. The hydrolysis of the amide back to the amine can be achieved under acidic or basic conditions to yield the final product, this compound.

The synthetic sequence can be summarized as:

Step 1: Protection of the amino group of 4-amino-2-methylphenol.

Step 2: Regioselective ortho-bromination.

Step 3: Deprotection of the amino group.

StepReactantReagents and ConditionsProductYield (%)
14-amino-2-methylphenolAcetic anhydride, PyridineN-(4-hydroxy-3-methylphenyl)acetamideHigh
2N-(4-hydroxy-3-methylphenyl)acetamideNBS, p-TsOH, MethanolN-(3-bromo-4-hydroxy-5-methylphenyl)acetamideHigh (expected)
3N-(3-bromo-4-hydroxy-5-methylphenyl)acetamideAcid or Base HydrolysisThis compoundHigh

Direct Synthesis Protocols

Direct synthesis protocols aim to introduce the final functionalities in the last steps of the synthesis, often starting from a precursor that is structurally very similar to the final product.

Electrophilic Aromatic Bromination Techniques on Aminomethylphenols

This approach involves the direct bromination of an aminomethylphenol, such as 2-amino-4-methylphenol. The challenge in this direct approach lies in controlling the regioselectivity of the bromination reaction. The hydroxyl group at position 1 and the amino group at position 2 are both strongly activating and ortho-, para-directing.

The use of N-bromosuccinimide (NBS) as a brominating agent, often in the presence of a catalyst, can provide a degree of selectivity. The reaction conditions, including the choice of solvent and catalyst, can significantly influence the outcome of the reaction. For instance, the bromination of phenols and anilines using NBS in the presence of ammonium (B1175870) acetate (B1210297) has been reported to be highly regioselective, affording para-bromo compounds as the sole products when the para position is unsubstituted. When the para position is blocked, ortho-bromination occurs. researchgate.net In the case of 2-amino-4-methylphenol, the para position to the hydroxyl group is occupied by the methyl group, and the para position to the amino group is occupied by the hydroxyl group. This could potentially direct the bromination to the position ortho to the hydroxyl group.

Amination Reactions on Bromomethylphenols

An alternative direct synthesis strategy involves the amination of a suitably substituted bromomethylphenol. A potential starting material for this route is 2,4-dibromo-6-methylphenol. This approach relies on the selective replacement of one of the bromine atoms with an amino group through a nucleophilic aromatic substitution or a metal-catalyzed amination reaction.

Nucleophilic aromatic substitution (SNA) on unactivated aryl halides is generally difficult. However, the presence of the hydroxyl group can facilitate the reaction under certain conditions. More commonly, modern cross-coupling reactions are employed for such transformations. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for the formation of carbon-nitrogen bonds and can be applied to the amination of aryl halides. wikipedia.orglibretexts.orgrug.nljk-sci.combeilstein-journals.org By carefully selecting the palladium catalyst, ligand, and reaction conditions, it may be possible to achieve selective amination at one of the bromine positions of 2,4-dibromo-6-methylphenol. The relative reactivity of the two bromine atoms would be a key factor in determining the feasibility and selectivity of this approach.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to reduce environmental impact and improve sustainability. Several aspects of the synthesis of this compound can be made greener.

The choice of solvents is another critical aspect of green chemistry. Traditional syntheses often employ volatile and hazardous organic solvents. The exploration of greener solvents, such as water, supercritical fluids, or deep eutectic solvents (DESs), can significantly reduce the environmental footprint of the synthesis. mdpi.com DESs, in particular, are gaining attention as they are often biodegradable, non-toxic, and can act as both the solvent and a catalyst. mdpi.com

Biocatalysis offers a powerful tool for developing environmentally benign synthetic processes. Enzymes, such as halogenases, could potentially be used for the regioselective bromination of phenolic precursors under mild conditions, avoiding the use of harsh chemical reagents. acs.org Similarly, biocatalytic reduction of the nitro group can be an alternative to traditional chemical methods.

Finally, process intensification techniques, such as the use of microwave irradiation or flow chemistry, can lead to shorter reaction times, higher yields, and reduced energy consumption, contributing to a more sustainable synthetic process.

By integrating these green chemistry approaches into the synthetic design, the production of this compound can be made more efficient, safer, and environmentally friendly.

Catalyst Development for Enhanced Reaction Efficiency

Catalysis plays a pivotal role in the selective and efficient synthesis of halogenated and aminated phenols. For the initial bromination of a phenol precursor, various catalytic systems have been developed to enhance regioselectivity and yield.

Shape-Selective Zeolites: Zeolite catalysts, such as HY and HMor, can be employed to direct the bromination to specific positions on the aromatic ring. By performing the reaction within the pores of the zeolite, access to certain sites on the substrate is sterically hindered, favoring the formation of the desired isomer. These are referred to as "shape selective" catalysts google.com. For instance, the combination of a shape-selective HY zeolite catalyst with a Lewis acid can facilitate high-yield, selective bromination of aromatic substrates at moderate temperatures (30 to 70 °C) google.com.

Photoredox Catalysis: A modern and environmentally friendly approach involves the use of visible-light photoredox catalysis. In this method, a catalyst like Ru(bpy)₃Cl₂ can be used to generate bromine in situ from a bromide source like Br⁻ through an oxidative quenching process beilstein-journals.orgbeilstein-journals.org. This technique avoids the direct use of hazardous liquid bromine and proceeds under mild conditions with high chemoselectivity beilstein-journals.orgbeilstein-journals.org.

I(III)-Based Reagents: A practical electrophilic bromination of phenols can be achieved using a hypervalent iodine reagent. A system comprising PIDA (PhI(OAc)₂) and AlBr₃ forms a highly reactive brominating species, PhIOAcBr. This method is operationally simple, does not require an inert atmosphere, and is effective for a range of electron-rich and electron-poor phenols rsc.org.

Catalytic Nitro Reduction: For the final step of converting the nitro group to an amine, various catalytic systems are standard. Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) are well-established methods for the reduction of nitroarenes to anilines. These methods are generally high-yielding and are a cornerstone of amine synthesis from nitro compounds.

Solvent-Free and Environmentally Conscious Methodologies

The development of "green" chemical processes is a major focus in modern organic synthesis. For the synthesis of compounds like this compound, this involves minimizing the use of hazardous reagents and solvents.

Aqueous Bromination Systems: An environmentally benign approach to bromination utilizes the H₂O₂-HBr system in water. This method generates molecular bromine in situ, with water being the only byproduct, making it a sustainable alternative to traditional brominating agents researchgate.net. Similarly, using N-bromosuccinimide (NBS) in an aqueous medium provides a greener route for the efficient bromination of phenols at ambient temperatures without the need for a metal or acid catalyst researchgate.net.

Visible-Light-Induced Reactions: As mentioned, visible-light photoredox catalysis represents a significant green methodology. It uses light as a renewable energy source to drive the reaction, operates at room temperature, and reduces the need for harsh reagents beilstein-journals.orgbeilstein-journals.org.

Ethanol (B145695) as a Green Solvent: Research has shown the development of rapid and green protocols for the synthesis of substituted phenols using hydrogen peroxide in ethanol under ambient conditions. This can be extended to a one-pot system where the addition of hydrogen bromide allows for a tandem hydroxylation/bromination process, offering a scalable and practical approach to substituted phenols nih.gov.

Optimization of Reaction Conditions and Yield Enhancement Strategies

To maximize the yield and purity of this compound, careful optimization of reaction parameters at each synthetic step is crucial.

Temperature, Pressure, and Catalyst Loading Optimization

The efficiency of the synthetic steps is highly dependent on physical and chemical parameters.

Temperature Control: In the bromination of phenolic compounds, temperature is a critical factor. For instance, the synthesis of the related compound 2-bromo-4-fluoro-6-methylphenol (B2496722) involves a bromination step where the temperature is controlled between -10 °C and 5 °C to ensure selectivity and prevent side reactions google.com. The subsequent nitration of a brominated intermediate, such as 2-bromo-4-methylphenol to form 2-bromo-4-methyl-6-nitrophenol, is typically conducted at room temperature chemicalbook.com.

Reagent Stoichiometry: The molar ratio of reactants is key to maximizing yield and minimizing byproducts. In the synthesis of 2-bromo-4-fluoro-6-methylphenol, the molar ratio of the phenol precursor to bromine and hydrogen peroxide is tightly controlled (e.g., 1:0.54-0.6:0.7-0.8) to optimize the reaction google.com.

pH Optimization: The pH of the reaction medium can significantly influence the rate and outcome of the bromination of phenols. Studies have shown that for bromination using an NBS-KBr system, the optimal reactivity is observed in acidic media, specifically at pH 4 chemrxiv.orgchemrxiv.org. The reaction rate tends to decrease as the pH increases into basic conditions chemrxiv.org.

Below is a table summarizing optimized conditions for the bromination of para-substituted phenols using NBS, which can serve as a model for the synthesis of precursors to this compound.

EntrySubstrateSolventCatalyst (mol%)Temp (°C)Time (min)Yield (%)
1p-CresolMethanolp-TsOH (10)~202595
24-FluorophenolMethanolp-TsOH (10)~202592
3VanillinMethanolp-TsOH (10)~202594
4Boc-D-Tyr-OMeMethanolp-TsOH (10)~202592

This data is based on the mono-ortho-bromination of various para-substituted phenols and illustrates typical optimized conditions mdpi.com.

Purification Techniques for Research-Grade Purity

Achieving high purity is essential, particularly for applications in research and pharmaceuticals. A multi-step purification process is often necessary.

Purification of Intermediates: For the nitrated intermediate, 2-bromo-6-methyl-4-nitrophenol, purification is typically achieved through silica (B1680970) gel column chromatography after initial workup. The crude product is often dissolved in a solvent like ethyl acetate, washed to remove acids (e.g., with saturated NaHSO₃), dried, and concentrated before chromatographic separation chemicalbook.com.

Purification of the Final Product: The purification of the final aminophenol product often involves extractive methods and pH manipulation. A general strategy for purifying p-aminophenol involves dissolving the crude material in an aqueous acidic solution. The pH is then carefully adjusted to above 6, typically between 6.5 and 7.5, which causes the purified p-aminophenol to crystallize out of the solution, leaving impurities behind google.com. The recovered crystalline product can be further washed with a non-polar solvent to remove residual organic impurities and then dried google.com. For aminophenols contaminated with by-products like 4,4'-diaminodiphenyl ether, an extractive purification process using a solvent mixture such as aniline (B41778) and toluene (B28343) at a controlled pH (4.0-5.0) can be employed to selectively remove such impurities google.comgoogleapis.com. The purified p-aminophenol remains in the aqueous phase and can be recovered by crystallization google.com.

Investigation of Chemical Reactivity and Transformation Pathways of 4 Amino 2 Bromo 6 Methylphenol

Reactivity of the Aromatic Nucleus

The benzene ring of 4-Amino-2-bromo-6-methylphenol is activated towards electrophilic attack by the strongly electron-donating amino and hydroxyl groups. These groups direct incoming electrophiles primarily to the positions ortho and para relative to themselves, significantly influencing the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution Dynamics at Unsubstituted Positions

The hydroxyl (-OH) and amino (-NH2) groups are powerful activating groups in electrophilic aromatic substitution (EAS) reactions, directing incoming electrophiles to the positions ortho and para to them. In this compound, the positions are substituted as follows: C1 carries the hydroxyl group, C2 is substituted with bromine, C3 is unsubstituted, C4 has the amino group, C5 is unsubstituted, and C6 is substituted with a methyl group.

The directing effects of the substituents are as follows:

-OH group (at C1): Ortho- and para-directing. The para position (C4) is occupied by the amino group. The ortho positions are C2 (occupied by bromine) and C6 (occupied by a methyl group).

-NH2 group (at C4): Ortho- and para-directing. The para position (C1) is occupied by the hydroxyl group. The ortho positions are C3 and C5, which are both unsubstituted.

-Br group (at C2): Deactivating but ortho- and para-directing.

-CH3 group (at C6): Activating and ortho- and para-directing.

Considering the combined influence of these groups, the unsubstituted positions at C3 and C5 are the most likely sites for electrophilic attack, primarily governed by the powerful directing effect of the amino group. The steric hindrance from the adjacent methyl group at C6 might slightly disfavor substitution at C5 compared to C3.

Due to the high reactivity of the ring, reactions such as nitration or halogenation may require mild conditions to prevent over-substitution or oxidative side reactions. researchgate.netsemanticscholar.org Acetylation of the amino and/or hydroxyl group can be employed to moderate the reactivity and improve the selectivity of the substitution. researchgate.net

Illustrative Data for Electrophilic Aromatic Substitution:

ReactionElectrophileExpected Major Product(s)
NitrationHNO₃/H₂SO₄4-Amino-2-bromo-6-methyl-3-nitrophenol and/or 4-Amino-2-bromo-6-methyl-5-nitrophenol
BrominationBr₂/FeBr₃4-Amino-2,5-dibromo-6-methylphenol and/or 4-Amino-2,3-dibromo-6-methylphenol
Friedel-Crafts AcylationCH₃COCl/AlCl₃Likely complexation with AlCl₃ at O and N atoms, potentially inhibiting the reaction.

Note: The precise regioselectivity and yield would need to be determined experimentally.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The bromine atom at the C2 position of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. ua.eswikipedia.org

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. rsc.orgorganic-chemistry.org This would lead to the formation of a biaryl or vinyl-substituted aminophenol. The choice of catalyst, ligand, base, and solvent would be crucial for achieving high yields, particularly given the presence of the potentially coordinating amino and hydroxyl groups. acs.orgresearchgate.net

Heck Reaction: The Heck reaction would enable the arylation or vinylation of the C2 position by reacting this compound with an alkene in the presence of a palladium catalyst and a base. libretexts.orgumich.edu This reaction is a versatile method for forming new carbon-carbon double bonds.

Sonogashira Coupling: This coupling reaction would introduce an alkyne moiety at the C2 position by reacting the starting material with a terminal alkyne, a palladium catalyst, a copper(I) co-catalyst, and a base. libretexts.orgphyschemres.orgmasterorganicchemistry.comgoogle.com This is a widely used method for the synthesis of arylalkynes.

Illustrative Data for Palladium-Catalyzed Cross-Coupling Reactions:

The following table presents hypothetical examples of palladium-catalyzed cross-coupling reactions with this compound, based on general conditions for these reaction types.

ReactionCoupling PartnerCatalyst SystemExpected Product
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, Na₂CO₃4-Amino-6-methyl-[1,1'-biphenyl]-2-ol
HeckStyrenePd(OAc)₂, P(o-tol)₃, Et₃N(E)-4-Amino-6-methyl-2-styrylphenol
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N4-Amino-6-methyl-2-(phenylethynyl)phenol

Note: Reaction conditions and yields are illustrative and would require experimental optimization.

Transformations of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key reactive site, enabling a variety of transformations including alkylation, acylation, and oxidation.

O-Alkylation and O-Acylation Reactions

O-Alkylation: The hydroxyl group can be converted to an ether through O-alkylation. This typically involves deprotonation of the phenol (B47542) with a base to form a more nucleophilic phenoxide, which then reacts with an alkylating agent (e.g., an alkyl halide). Selective O-alkylation in the presence of the amino group can be challenging. To achieve selectivity, the more nucleophilic amino group can be protected, for instance, by forming a Schiff base with an aldehyde, which can be later hydrolyzed. researchgate.net

O-Acylation: The hydroxyl group can be esterified through O-acylation using acylating agents such as acyl chlorides or anhydrides. Similar to O-alkylation, chemoselectivity can be an issue. However, under acidic conditions, it is possible to achieve selective O-acylation of aminophenols, as the amino group is protonated and thus less nucleophilic. mdpi.com

Illustrative Data for O-Alkylation and O-Acylation:

ReactionReagentConditionsExpected Product
O-Alkylation1. Benzaldehyde2. CH₃I, K₂CO₃3. HCl (hydrolysis)Stepwise protection, alkylation, deprotection4-Amino-2-bromo-6-methylanisole
O-AcylationAcetyl chloride, CF₃COOHAcidic conditions4-Amino-2-bromo-6-methylphenyl acetate (B1210297)

Note: These are plausible synthetic routes; specific conditions would need to be optimized.

Oxidation Pathways and Quinone Formation

Phenols, particularly those with electron-donating substituents like an amino group, are susceptible to oxidation. The oxidation of 4-aminophenol derivatives can lead to the formation of quinone imines or benzoquinones. acs.org The presence of the methyl and bromo substituents on the ring will influence the stability and further reactivity of the resulting quinone species. The specific oxidation product would depend on the oxidant used and the reaction conditions.

Reactivity of the Amino Group

The amino group in this compound is a versatile functional group that can undergo a variety of reactions. It is nucleophilic and can react with electrophiles.

Common transformations of the amino group include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is often done to protect the amino group or to modulate its electronic properties.

Alkylation: Reaction with alkyl halides, which can lead to the formation of secondary and tertiary amines.

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be substituted by a wide range of nucleophiles (Sandmeyer reaction).

Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases).

Illustrative Data for Amino Group Transformations:

ReactionReagentExpected Product
AcylationAcetic anhydrideN-(3-bromo-2-hydroxy-5-methylphenyl)acetamide
Diazotization followed by Sandmeyer reaction1. NaNO₂, HCl2. CuCN2-Bromo-4-cyano-6-methylphenol
Schiff Base FormationBenzaldehyde4-((E)-Benzylideneamino)-2-bromo-6-methylphenol

N-Alkylation and N-Acylation Reactions

The presence of a primary amino group allows for straightforward N-alkylation and N-acylation reactions, converting the amine into secondary or tertiary amines and amides, respectively.

N-Alkylation: The amino group of this compound can be selectively alkylated. One common method involves reductive amination, where the aminophenol is first condensed with an aldehyde to form a Schiff base (imine), which is then reduced in situ using a reducing agent like sodium borohydride. umich.eduresearchgate.netresearchgate.net This one-pot reaction is efficient and yields N-alkylated aminophenols in good to excellent yields. umich.edu Alternatively, direct alkylation can be achieved using alkyl halides, although this method may require protection of the more acidic phenolic hydroxyl group to prevent competing O-alkylation. researchgate.net Transition-metal-catalyzed N-alkylation reactions, using alcohols as alkylating agents, have also been developed for various aniline (B41778) derivatives and represent another potential route. nih.gov

N-Acylation: The amino group is generally more nucleophilic than the phenolic hydroxyl group, allowing for selective N-acylation under controlled conditions. quora.comquora.com This chemoselectivity is exploited in reactions with acylating agents such as acetic anhydride or acyl chlorides. The reaction typically proceeds under mild conditions to yield the corresponding N-acyl-4-amino-2-bromo-6-methylphenol (an amide). quora.com This transformation is fundamental in synthetic chemistry, as the resulting amide is significantly more stable and less prone to oxidation than the parent amine. Enzymatic methods using lipases have also been explored for the chemoselective acetylation of aminophenols. acs.org

Table 1: Potential N-Alkylation and N-Acylation Reactions

Reaction Type Reagent(s) Expected Product

Diazotization and Subsequent Transformations

The primary aromatic amino group of this compound can be converted into a diazonium salt, a highly versatile intermediate in organic synthesis. byjus.com This process, known as diazotization, involves treating the amine with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO2) and a strong acid like HCl or H2SO4 at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. libretexts.orgorganic-chemistry.org

Once formed, the 2-bromo-4-hydroxy-6-methylbenzenediazonium salt can undergo a variety of nucleophilic substitution reactions where the diazonium group (-N₂⁺) is replaced by a nucleophile, with the concurrent loss of stable nitrogen gas (N₂). organic-chemistry.org

Key transformations include:

Sandmeyer Reactions: This class of reactions uses copper(I) salts (CuCl, CuBr, CuCN) to replace the diazonium group with chloro, bromo, or cyano groups, respectively. organic-chemistry.orgwikipedia.org This would allow for the synthesis of various di- and tri-substituted phenols from the starting material.

Hydroxylation: Heating the aqueous solution of the diazonium salt allows for the replacement of the diazonium group with a hydroxyl group, which would yield 2-bromo-6-methylbenzene-1,4-diol. masterorganicchemistry.com

Reduction (Deamination): The diazonium group can be replaced with a hydrogen atom using a reducing agent like hypophosphorous acid (H₃PO₂), effectively removing the original amino group. masterorganicchemistry.com This would result in the formation of 2-Bromo-6-methylphenol (B84823).

It is important to note that for electron-rich aromatic systems such as phenols, diazotization and subsequent Sandmeyer reactions can sometimes be complicated by side reactions, such as the diazonium ion acting as an electrophile and attacking another molecule of the starting phenol to form azo compounds. reddit.com

Condensation Reactions with Carbonyl Compounds (e.g., Schiff Base Formation)

The nucleophilic amino group of this compound readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. nih.gov This reaction is typically carried out by refluxing the aminophenol and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid to facilitate the dehydration step. rsc.org The formation of the C=N double bond is a reversible process, and the reaction is usually driven to completion by removing the water that is formed.

The resulting Schiff bases are valuable intermediates in organic synthesis and are widely studied in coordination chemistry due to their ability to act as ligands for metal ions. nih.govrsc.org The specific structure of the aldehyde or ketone used determines the nature of the substituent attached to the imine nitrogen.

Table 2: Examples of Schiff Base Formation

Carbonyl Reactant Expected Schiff Base Product
Benzaldehyde 2-Bromo-4-((benzylidene)amino)-6-methylphenol
Salicylaldehyde 2-Bromo-4-(((2-hydroxyphenyl)methylene)amino)-6-methylphenol
Acetone 2-Bromo-4-((propan-2-ylidene)amino)-6-methylphenol
4-Methoxybenzaldehyde 2-Bromo-4-(((4-methoxyphenyl)methylene)amino)-6-methylphenol

Bromine Atom Transformations

The bromine atom on the aromatic ring serves as a leaving group in certain substitution reactions and can also be removed under reductive conditions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org However, this reaction generally requires the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -C=O) positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org These groups are necessary to activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex) that is formed. wikipedia.orgkhanacademy.org

In the case of this compound, the substituents on the ring are all electron-donating (-OH, -NH₂) or weakly electron-donating (-CH₃). These groups increase the electron density of the aromatic ring, thereby deactivating it towards attack by nucleophiles. youtube.com Consequently, the bromine atom in this compound is not expected to undergo nucleophilic aromatic substitution under standard SₙAr conditions. For such a reaction to occur, either extremely harsh reaction conditions or modification of the existing functional groups to be electron-withdrawing would be necessary.

Reductive Debromination Studies

Reductive debromination, or hydrodebromination, is the replacement of a bromine atom with a hydrogen atom. This transformation is a common and synthetically useful reaction. A widely used method for the dehalogenation of aryl halides is catalytic hydrogenation. mdpi.com This process typically involves reacting the substrate with a hydrogen source in the presence of a metal catalyst.

For this compound, this transformation can be achieved using a heterogeneous catalyst such as palladium on carbon (Pd/C) with hydrogen gas (H₂). masterorganicchemistry.com Alternatively, transfer hydrogenation conditions, using a hydrogen donor like ammonium (B1175870) formate or isopropanol in the presence of Pd/C, can also be effective. rsc.org This reaction would yield 4-Amino-2-methylphenol, providing a pathway to remove the bromine atom selectively without affecting the other functional groups under controlled conditions.

Derivatization and Functionalization Strategies for Expanding Molecular Diversity

Synthesis of Novel Analogs through Modular Functionalization

Modular functionalization enables the systematic and independent modification of each reactive site on the 4-Amino-2-bromo-6-methylphenol core. This approach is fundamental to creating libraries of analogs for various applications, including pharmaceutical development, by allowing for precise control over the final molecular structure. The inherent differences in the reactivity of the amino, hydroxyl, and bromo groups form the basis for selective derivatization.

The primary amino group is a potent nucleophile, making it a prime target for a variety of chemical transformations. The reactivity of this group is highly dependent on its protonation state, which can be controlled by adjusting the reaction pH. researchgate.net

Acylation: The amino group can be readily acylated using activated carboxylic acid derivatives like acid anhydrides or acyl chlorides. This reaction introduces an amide functionality, which can alter the electronic properties and steric profile of the molecule. For instance, acylation with iodoacetic anhydride can be achieved with high selectivity for the α-amino group at a controlled pH of 6.0. researchgate.net

Alkylation: Reductive alkylation, employing a carbonyl compound and a hydride-donating reducing agent, is another common method for modifying the amino group. researchgate.net This process can introduce simple or complex alkyl chains, tuning the lipophilicity and steric bulk of the resulting secondary or tertiary amine.

Schiff Base Formation: The amino group can undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. nih.govresearchgate.net This reaction is fundamental in biological systems and provides a pathway to introduce a wide range of substituents. For example, the condensation of 5-bromo-salicylaldehyde with aniline (B41778) yields a Schiff base, demonstrating a similar transformation on a related scaffold. researchgate.net These imine linkages can be subsequently reduced to form stable secondary amines.

Reaction Type Reagents Functional Group Formed Potential Application
AcylationAcyl Halides, AnhydridesAmideModulation of electronic properties
Reductive AlkylationAldehyd/Ketone, Reducing AgentSecondary/Tertiary AmineTuning lipophilicity and steric bulk
Schiff Base FormationAldehyde, KetoneImine (Schiff Base)Introduction of diverse aromatic/aliphatic groups

The phenolic hydroxyl group is another key site for functionalization, primarily through reactions that target its oxygen atom. Its acidity allows for deprotonation to form a more nucleophilic phenoxide ion, facilitating reactions with electrophiles.

O-Alkylation (Etherification): The hydroxyl group can be converted into an ether by reaction with alkyl halides in the presence of a base. The choice of base is crucial for selectively deprotonating the phenolic hydroxyl without significantly affecting the amino group. This modification can protect the hydroxyl group or introduce functionalities that alter solubility and binding properties. nih.gov

O-Acylation (Esterification): Esterification can be achieved using acylating agents. Selective acylation of phenolic hydroxyls can be accomplished using specific reagents and additives, such as rubidium fluoride (RbF), which can accelerate the reaction. nih.gov This strategy can be employed to introduce ester moieties that can act as prodrugs or modify the compound's biological activity.

The selectivity between N-acylation and O-acylation can often be controlled by reaction conditions. In general, N-acylation is kinetically favored at neutral or slightly basic pH, while O-acylation can be promoted under more strongly basic conditions where the phenoxide is the dominant species.

The bromine atom at the 2-position of the aromatic ring is a valuable handle for introducing further molecular complexity, primarily through metal-catalyzed cross-coupling reactions and halogen-metal exchange.

Halogen-Metal Exchange: The bromine atom can be swapped for a metal, such as lithium or magnesium, by treatment with organolithium reagents or Grignard reagents like isopropylmagnesium chloride. organic-chemistry.org This reaction generates a highly reactive organometallic intermediate. This intermediate can then be quenched with a variety of electrophiles (e.g., carbon dioxide, aldehydes, ketones) to install new carbon-based functional groups. This method is effective for creating highly functionalized arylmagnesium compounds. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling: The C-Br bond is an ideal site for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. myskinrecipes.com

Suzuki Coupling: Reaction with boronic acids or esters to form a new C-C bond, introducing aryl or vinyl substituents.

Buchwald-Hartwig Amination: Reaction with amines to form a new C-N bond, creating more complex aniline derivatives.

Sonogashira Coupling: Reaction with terminal alkynes to install an alkyne moiety.

These reactions provide robust and versatile pathways for elaborating the core structure of this compound.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, offer an efficient route to complex molecules. organic-chemistry.org The functional groups on this compound make it an ideal candidate for participation in several classical MCRs.

Ugi Four-Component Reaction (U-4CR): In the Ugi reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form a dipeptide-like scaffold. nih.gov this compound can serve as the primary amine component, enabling the rapid synthesis of complex, peptide-mimicking structures. nih.gov

Mannich Reaction: This three-component reaction involves an aldehyde, a primary or secondary amine, and an enolizable carbonyl compound to produce a β-amino carbonyl compound, known as a Mannich base. frontiersin.org this compound can act as the amine component in this transformation.

Hantzsch Dihydropyridine Synthesis: This reaction typically involves an aldehyde, two equivalents of a β-ketoester, and ammonia to form a dihydropyridine. frontiersin.org It is conceivable that under certain conditions, this compound could serve as the nitrogen source, leading to highly substituted pyridine derivatives.

Multi-Component Reaction Role of this compound Other Components Resulting Scaffold
Ugi ReactionAmineAldehyde, Carboxylic Acid, Isocyanideα-Acylamino Amide
Mannich ReactionAmineAldehyde, Enolizable Carbonylβ-Amino Carbonyl
Hantzsch Dihydropyridine SynthesisNitrogen Source (Amine)Aldehyde, β-Ketoester (2 equiv.)Dihydropyridine
Petasis ReactionAmineAldehyde, Vinyl- or Aryl-boronic acidAllylic Amine

Regioselective Derivatization Methodologies

Achieving regioselectivity—the control of reaction at a specific position—is paramount when multiple reactive sites are present. For this compound, this primarily concerns reactions on the aromatic ring itself, beyond the existing functional groups. The electron-donating amino and hydroxyl groups are strong ortho- and para-directors for electrophilic aromatic substitution. However, since the positions para to both groups are occupied, these groups strongly activate the C5 position for such reactions.

Direct C-H functionalization has emerged as a powerful tool for derivatization without pre-functionalization. nih.gov For phenols, ortho-C–H functionalization can be achieved through various catalytic systems. nih.gov In the case of this compound, the C5 position is ortho to the amino group and meta to the hydroxyl group, presenting a complex regiochemical challenge that requires carefully designed catalytic systems for selective C-H activation.

The development of catalysts that can distinguish between different functional groups (chemoselectivity) and different positions (regioselectivity) is crucial for the advanced derivatization of polysubstituted molecules like this compound.

Transition Metal Catalysis: Copper-catalyzed reactions have been reported for the C2-site selective amination of p-aminophenol derivatives, demonstrating that catalysts can be used to control the position of new substitutions on an aminophenol ring. nih.gov Similar strategies could be developed to target the C5 position of this compound.

Enzyme Catalysis: Biocatalysts (enzymes) offer unparalleled chemo- and regioselectivity due to their specific active sites. While specific examples for this substrate are not prevalent, enzymes like tyrosinases or laccases could potentially be used for selective oxidation or coupling reactions.

Protecting Group Strategies: A classical approach to achieving regioselectivity involves the use of protecting groups. For example, the amino group could be protected as an amide, and the hydroxyl group as an ether. This would alter the directing effects of these groups and allow for selective reaction at other sites, after which the protecting groups can be removed.

By designing catalysts and reaction conditions that exploit the subtle electronic and steric differences within the molecule, it is possible to achieve highly controlled and selective derivatizations.

Protecting Group Strategies for Directed Functionalization

In the synthesis of complex organic molecules, the strategic use of protecting groups is a cornerstone for achieving regioselectivity and preventing unwanted side reactions. For a multifunctional compound such as this compound, which possesses both a nucleophilic amino group and a reactive phenolic hydroxyl group, protecting group strategies are indispensable for its directed functionalization. organic-chemistry.orgutsouthwestern.edujocpr.com The goal is to temporarily mask one functional group to allow a chemical transformation to occur selectively at another site on the molecule. organic-chemistry.orgjocpr.com

An ideal protecting group should be easy to introduce in high yield, stable under the desired reaction conditions, and readily removable in high yield without affecting the rest of the molecule. ucoz.com For this compound, the differential reactivity of the amino and hydroxyl groups allows for the implementation of orthogonal protecting group strategies. Orthogonal protecting groups are distinct classes of protecting groups that can be removed under different conditions (e.g., one is acid-labile while the other is base-labile), enabling the selective deprotection and functionalization of one group while the other remains protected. organic-chemistry.orgjocpr.comresearchgate.net

Protection of the Amino Group

The amino group of this compound is a primary aromatic amine, which is nucleophilic and can undergo various reactions such as acylation, alkylation, and oxidation. To perform selective modifications at the phenolic hydroxyl group, the amino group must first be protected. Carbamates are one of the most common and effective classes of protecting groups for amines. organic-chemistry.orgucoz.com

Common protecting groups for the amino functionality include:

tert-Butoxycarbonyl (Boc): This group is introduced by reacting the amine with di-tert-butyl dicarbonate (Boc)₂O. The Boc group is stable to a wide range of non-acidic conditions but can be easily removed with strong acids such as trifluoroacetic acid (TFA). organic-chemistry.orgchemistrytalk.org

Benzyloxycarbonyl (Cbz or Z): Introduced using benzyl chloroformate, the Cbz group is stable to acidic and basic conditions. Its removal is typically achieved through catalytic hydrogenolysis, which involves hydrogenation over a palladium catalyst. ucoz.com

9-Fluorenylmethoxycarbonyl (Fmoc): This group is attached using Fmoc-Cl or Fmoc-OSu. The Fmoc group is notably stable to acidic conditions but is cleaved by mild bases, such as piperidine. organic-chemistry.orgucoz.comresearchgate.net This base-lability makes it orthogonal to the acid-labile Boc group. organic-chemistry.orgresearchgate.net

The selection of the appropriate protecting group depends on the planned subsequent reaction steps. For instance, if a subsequent step requires basic conditions, a Boc-protected amine would be suitable. Conversely, if an acid-catalyzed reaction is planned, a Cbz or Fmoc group would be a better choice.

Interactive Table: Protecting Groups for the Amino Functionality

Protecting GroupProtection ReagentDeprotection ConditionsStability
tert-Butoxycarbonyl (Boc)Di-tert-butyl dicarbonate ((Boc)₂O)Strong acids (e.g., TFA, HCl)Stable to base, hydrogenolysis
Benzyloxycarbonyl (Cbz)Benzyl chloroformateCatalytic hydrogenolysis (H₂, Pd/C)Stable to acid and base
9-Fluorenylmethoxycarbonyl (Fmoc)Fmoc-Cl or Fmoc-OSuMild bases (e.g., Piperidine)Stable to acid

Protection of the Phenolic Hydroxyl Group

The hydroxyl group of this compound is phenolic, making it more acidic than an aliphatic alcohol and susceptible to reactions like etherification, esterification, and O-alkylation. Protecting this group allows for selective functionalization of the amino group.

Common protecting groups for the phenolic hydroxyl group include:

Silyl Ethers: Trialkylsilyl groups are widely used to protect alcohols. ucoz.com tert-Butyldimethylsilyl (TBDMS) is a common choice, introduced using TBDMS chloride in the presence of a base like imidazole. Silyl ethers are generally stable to a wide range of conditions but are readily cleaved by fluoride ion sources, such as tetra-n-butylammonium fluoride (TBAF). libretexts.org

Benzyl Ether (Bn): This protecting group is introduced using benzyl bromide or benzyl chloride in the presence of a base. The benzyl group is robust and stable to many acidic and basic conditions. libretexts.org Similar to the Cbz group, it is typically removed by catalytic hydrogenolysis. libretexts.org

Acetyl (Ac): The hydroxyl group can be converted to an acetate (B1210297) ester using acetic anhydride or acetyl chloride. The acetyl group is stable to acidic conditions but can be removed by basic hydrolysis (e.g., with sodium hydroxide) or acidic hydrolysis. libretexts.org

Interactive Table: Protecting Groups for the Phenolic Hydroxyl Functionality

Protecting GroupProtection ReagentDeprotection ConditionsStability
tert-Butyldimethylsilyl (TBDMS)TBDMS-Cl, ImidazoleFluoride ions (e.g., TBAF)Stable to base, mild acid
Benzyl (Bn)Benzyl bromide (BnBr)Catalytic hydrogenolysis (H₂, Pd/C)Stable to acid and base
Acetyl (Ac)Acetic anhydride or Acetyl chlorideBase- or acid-catalyzed hydrolysisStable to neutral and acidic conditions

Orthogonal Strategy for Directed Functionalization

The true power of these protecting groups is realized when they are used in an orthogonal strategy. For this compound, one could protect the amino group with a Boc group (acid-labile) and the hydroxyl group with a TBDMS group (fluoride-labile). This allows for the selective deprotection of either group.

For example, if a reaction is desired at the hydroxyl group, the amino group would first be protected with Boc anhydride. Then, the desired transformation at the hydroxyl group can be performed. Subsequently, the Boc group can be removed with TFA to yield the functionalized phenol (B47542).

Conversely, if functionalization of the amino group is the goal, the hydroxyl group could be protected as a TBDMS ether. After the desired reaction at the amino group, the TBDMS group can be selectively cleaved using TBAF, leaving the newly modified amino group intact. This level of control is essential for the synthesis of complex derivatives of this compound for various applications, including pharmaceutical development. myskinrecipes.com

Advanced Spectroscopic and Structural Elucidation Techniques in Research

X-ray Crystallography for Solid-State Structure Determination and Hydrogen Bonding Analysis

A single-crystal X-ray diffraction study would be required to determine the precise solid-state structure of 4-Amino-2-bromo-6-methylphenol. This analysis would yield critical data, including:

Crystal System and Space Group: Defining the symmetry and periodic arrangement of the molecules in the crystal lattice.

Unit Cell Dimensions: Providing the lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Molecular Geometry: Confirming the atomic connectivity and providing precise bond lengths and angles for the entire molecule.

Hydrogen Bonding Network: Identifying intermolecular and intramolecular hydrogen bonds. Given the presence of the hydroxyl (-OH) and amino (-NH₂) groups, which are both hydrogen bond donors and acceptors, a complex network of interactions would be expected. This analysis would detail the donor-acceptor distances and angles, revealing how the molecules pack together in the solid state. For instance, O—H···N or N—H···O interactions would be anticipated, potentially forming chains or sheets within the crystal structure.

Without experimental data, a crystallographic data table cannot be generated.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Confirmation and Dynamics

¹H and ¹³C NMR spectroscopy are fundamental techniques for confirming the molecular structure in a solution state.

¹H NMR Spectroscopy: This technique would provide information on the chemical environment of the hydrogen atoms. The spectrum would be expected to show distinct signals for the two aromatic protons, the amino (-NH₂) protons, the hydroxyl (-OH) proton, and the methyl (-CH₃) protons. The chemical shifts (δ, in ppm), integration (number of protons), and multiplicity (splitting pattern) of these signals would confirm the substitution pattern on the phenol (B47542) ring.

¹³C NMR Spectroscopy: This spectrum would show signals for each unique carbon atom in the molecule. The chemical shifts would be characteristic of the aromatic carbons (some attached to Br, O, N, or C) and the methyl carbon, confirming the carbon framework of the compound.

A detailed data table of expected chemical shifts is speculative and cannot be provided without experimental results.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint that is unique to its structure and the functional groups present. Key vibrational bands expected for this compound would include:

O-H and N-H Stretching: Broad bands in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl and amino groups.

C-H Stretching: Signals for aromatic and methyl C-H bonds, typically appearing around 2850-3100 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations, usually observed in the 1450-1600 cm⁻¹ region.

C-O and C-N Stretching: Vibrations for the carbon-oxygen and carbon-nitrogen single bonds, expected in the 1000-1300 cm⁻¹ range.

C-Br Stretching: A low-frequency vibration, typically below 700 cm⁻¹, characteristic of the carbon-bromine bond.

A definitive table of vibrational frequencies and their assignments is contingent on experimental spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomeric Studies

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. For this compound, the spectrum would likely display absorption bands characteristic of a substituted benzene ring.

Electronic Transitions: The primary electronic transitions would be π → π* transitions associated with the aromatic system. The presence of the amino and hydroxyl groups (auxochromes) would be expected to shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene.

Tautomeric Studies: This technique could potentially be used to study the equilibrium between different tautomeric forms of the molecule, such as the phenol-imine and keto-amine forms, if applicable. Changes in the solvent polarity or pH could shift this equilibrium, which would be observable as changes in the UV-Vis absorption spectrum.

Specific λ_max values and discussion of tautomerism require experimental investigation.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used method for calculating the properties of molecules and materials. DFT calculations can determine the optimized molecular geometry, corresponding to the lowest energy state, and provide detailed information about the electronic properties of the molecule. For similar compounds, DFT calculations have been successfully used to study their electronic structure in the gas phase. goums.ac.ir

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and stability. imist.ma A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. imist.manih.gov Conversely, a small energy gap suggests that the molecule is more reactive. imist.ma This analysis is crucial for predicting how a molecule will behave in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule. researchgate.netresearchgate.net An MEP map displays the electrostatic potential on the surface of a molecule, using a color scale to indicate different charge regions.

Red and Yellow: Indicate electron-rich areas with a negative electrostatic potential, which are susceptible to electrophilic attack. researchgate.net

Blue: Indicates electron-deficient areas with a positive electrostatic potential, which are prone to nucleophilic attack. researchgate.net

Green: Represents regions of neutral potential. researchgate.net

MEP maps are highly effective in predicting sites for intermolecular interactions, particularly hydrogen bonding, and for identifying where a molecule is most likely to react with electrophiles or nucleophiles. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. A key feature of NBO analysis is its ability to quantify donor-acceptor interactions, which represent charge transfer and delocalization within the molecule. This is accomplished through a second-order perturbation theory analysis of the Fock matrix, which evaluates the energetic stabilization resulting from the interaction between an occupied (donor) NBO and an unoccupied (acceptor) NBO. These interactions are fundamental to understanding phenomena like hyperconjugation and intramolecular hydrogen bonding.

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. researchgate.netbenthamdirect.com The Hirshfeld surface is a three-dimensional surface that encloses a molecule in a crystal, defined in a way that partitions the crystal's electron density among the constituent molecules.

By mapping properties like the normalized contact distance (dnorm) onto this surface, specific intermolecular contacts can be identified and characterized. The dnorm map uses a red-white-blue color scheme:

Red spots: Indicate contacts that are shorter than the van der Waals radii, representing close interactions like hydrogen bonds.

Blue regions: Represent contacts that are longer than the van der Waals radii.

White areas: Show contacts that are approximately equal to the van der Waals radii.

Mechanistic Studies and Reaction Pathway Prediction through Computational Methods

The prediction of how a chemical reaction will proceed is a central goal of computational chemistry. For a molecule like 4-Amino-2-bromo-6-methylphenol, with its multiple functional groups—an amino group, a hydroxyl group, and a bromine atom attached to a methyl-substituted phenol (B47542) ring—a variety of reaction pathways, including electrophilic substitution, oxidation, and polymerization, could be envisaged. Computational methods would be essential in determining the most likely pathways under specific conditions.

Transition State Calculations

The transition state is a high-energy, transient configuration of atoms that exists for an infinitesimally short time as reactants are converted into products. Identifying the geometry and energy of the transition state is crucial for understanding the kinetics of a reaction. Transition state calculations for reactions involving this compound would involve sophisticated quantum mechanical calculations to locate these saddle points on the potential energy surface.

For instance, in a hypothetical electrophilic substitution reaction on the aromatic ring, computational chemists would model the approach of an electrophile and calculate the energy profile as the reaction progresses. This would involve determining the structure of the Wheland intermediate (a resonance-stabilized carbocation) and the transition states leading to and from it. The activation energy, which is the energy difference between the reactants and the transition state, could then be calculated. This value is a key determinant of the reaction rate.

A hypothetical data table for a reaction might look like this:

Reaction StepCalculated Activation Energy (kcal/mol)
Formation of Sigma ComplexData Not Available
Proton TransferData Not Available

This table is for illustrative purposes only, as no specific data for this compound has been found.

Reaction Coordinate Analysis

A reaction coordinate is a geometric parameter that changes during the conversion of a reactant to a product. It can be a bond length, bond angle, or a more complex combination of these. Reaction coordinate analysis involves mapping the energy of the system as a function of this coordinate, which generates a potential energy surface profile. This profile provides a visual representation of the reaction pathway, showing the reactants, products, intermediates, and transition states.

For a potential oxidation reaction of this compound, a reaction coordinate analysis could track the changes in bond lengths and electron distribution as an oxidizing agent interacts with the phenol or amino group. This would help in understanding the step-by-step mechanism, for example, whether the reaction proceeds via a hydrogen atom transfer or an electron transfer mechanism.

An illustrative reaction coordinate diagram would plot the potential energy against the reaction coordinate, with peaks representing transition states and valleys representing intermediates or stable species.

Point on Reaction CoordinateDescriptionRelative Energy (kcal/mol)
AReactantsData Not Available
BTransition State 1Data Not Available
CIntermediateData Not Available
DTransition State 2Data Not Available
EProductsData Not Available

This table is for illustrative purposes only, as no specific data for this compound has been found.

Utility As a Building Block in Advanced Organic Synthesis

Precursor for Complex Heterocyclic Systems

The presence of both a nucleophilic amino group and a hydroxyl group in an ortho position to each other makes 4-Amino-2-bromo-6-methylphenol a prime candidate for the synthesis of fused heterocyclic compounds, particularly benzoxazoles. The general reaction involves the condensation of the aminophenol with various functional groups to form the oxazole (B20620) ring.

Synthesis of Benzoxazoles:

The synthesis of 2-substituted benzoxazoles from o-aminophenols is a well-established strategy. mdpi.comjocpr.comorganic-chemistry.orgnih.gov This typically involves the reaction of the aminophenol with carboxylic acids, acyl chlorides, aldehydes, or orthoesters. mdpi.comjocpr.comorganic-chemistry.orgnih.gov In the case of this compound, the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the coupling partner. This is followed by an intramolecular cyclization, where the hydroxyl group displaces a leaving group, and subsequent dehydration to form the aromatic benzoxazole (B165842) ring. The resulting 6-bromo-4-methyl-substituted benzoxazole core can then be further functionalized, utilizing the bromo group for various cross-coupling reactions.

A general scheme for this transformation is presented below:

Scheme 1: General Synthesis of Benzoxazoles from this compound

[Image of the general structure of a Schiff base formed from this compound and a generic aldehyde]

Future Research Directions and Emerging Methodologies

Development of Asymmetric Synthetic Routes for Chiral Analogs

The synthesis of enantiomerically pure chiral amines and aminophenols is a cornerstone of modern medicinal chemistry and materials science, as chirality often dictates biological activity and material properties. nih.govnih.gov While 4-Amino-2-bromo-6-methylphenol itself is achiral, the development of asymmetric synthetic routes to introduce chirality is a promising avenue for future research. This would involve the synthesis of analogs where a stereocenter is installed, for instance, by modifying the amino group or by introducing chiral substituents to the aromatic ring.

Current strategies in asymmetric synthesis that could be adapted for this purpose include transition metal-catalyzed asymmetric hydrogenation of imines and enamines, as well as organocatalytic approaches. nih.govnih.gov For example, a prochiral ketone precursor to a this compound analog could undergo asymmetric reduction using a chiral catalyst derived from amino alcohols to yield a chiral secondary alcohol. polyu.edu.hk Another approach could involve the asymmetric allylation of an imine derived from this compound to create homoallylic amines with high enantioselectivity. beilstein-journals.org

The development of libraries of chiral ligands, such as imidazoline-aminophenol ligands, has proven effective in catalyzing asymmetric reactions like the Henry reaction. nih.govresearchgate.net A similar combinatorial approach could be employed to discover efficient catalysts for the asymmetric synthesis of chiral derivatives of this compound. The overarching goal is to develop scalable and efficient routes to access a diverse range of chiral analogs for screening in various applications.

Asymmetric Synthesis StrategyPotential Application to this compound AnalogsKey Advantages
Transition Metal-Catalyzed Asymmetric HydrogenationReduction of prochiral imines or enamines derived from the core structure.High enantioselectivity and broad substrate scope. nih.gov
OrganocatalysisEnantioselective functionalization of the amino group or aromatic ring. nih.govMetal-free, often milder reaction conditions, and high stability of catalysts. nih.gov
Chiral Ligand-Mediated CatalysisUse of chiral aminophenol-based ligands in reactions like asymmetric alkylation or addition. nih.govTunable steric and electronic properties of the ligand to optimize stereoselectivity. nih.gov
Electrochemical Asymmetric SynthesisAsymmetric addition of nucleophiles to imine derivatives under electrochemical conditions. digitellinc.comPotential for novel reactivity and reduced use of chemical oxidants/reductants. digitellinc.com
Table 1: Potential Asymmetric Synthetic Routes for Chiral Analogs.

Exploration of Novel Catalytic Transformations Mediated by this compound Derivatives

The inherent structural features of this compound, including the nucleophilic amino group, the acidic phenolic hydroxyl, and the potential for modification at the bromine and methyl positions, make its derivatives attractive candidates as ligands for catalysis. Bromophenols are known to be important synthetic intermediates and can participate in various catalytic cycles. beilstein-journals.orgnih.gov

Future research could focus on designing and synthesizing derivatives that can act as catalysts or ligands in a range of organic transformations. For example, Schiff base derivatives formed from the amino group could coordinate with various metal centers to create catalysts for oxidation, reduction, or carbon-carbon bond-forming reactions. The phenolic oxygen, in concert with the amino group, could form pincer-type ligands, which are known for their high stability and catalytic activity.

Furthermore, the bromine atom offers a handle for cross-coupling reactions to introduce phosphine or other coordinating groups, thereby creating novel bidentate or tridentate ligands. The catalytic activity of such derivatives could be explored in reactions like Suzuki, Heck, or Sonogashira couplings. The general base catalysis often observed in the bromination of phenols suggests that derivatives of this compound could also function as organocatalysts, for example, in reactions that benefit from proton transfer steps. cdnsciencepub.com

Derivative TypePotential Catalytic ApplicationRationale
Schiff Base Metal ComplexesAsymmetric Henry Reactions, Friedel-Crafts AlkylationsThe resulting metal complexes can create a chiral environment for stereoselective synthesis. nih.gov
Phosphine-Functionalized LigandsPalladium-Catalyzed Cross-Coupling ReactionsThe bromine atom allows for the introduction of phosphine moieties to create effective ligands for cross-coupling.
Pincer Ligand ComplexesDehydrogenation, Hydrogenation, Transfer HydrogenationThe rigid tridentate structure can confer high stability and activity to the metal center.
OrganocatalystsMichael Additions, Aldol ReactionsThe amino and hydroxyl groups can act as hydrogen bond donors/acceptors to activate substrates.
Table 2: Potential Catalytic Applications of this compound Derivatives.

Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

Optimizing synthetic routes and understanding reaction mechanisms for the synthesis and transformation of this compound can be greatly accelerated by the use of advanced spectroscopic techniques for real-time, in-situ monitoring. mt.com These process analytical technologies (PAT) provide a continuous stream of data on reactant consumption, intermediate formation, and product generation without the need for offline sampling and analysis. spectroscopyonline.commdpi.com

Techniques such as Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly well-suited for this purpose. mt.comiastate.edu For instance, FTIR and Raman spectroscopy can track changes in vibrational modes corresponding to key functional groups, such as the N-H and O-H stretches of the amino and phenol (B47542) groups, or the C-Br bond, throughout a reaction. spectroscopyonline.comnih.gov This allows for the precise determination of reaction endpoints and the identification of transient intermediates. spectroscopyonline.com

NMR spectroscopy, performed directly in the reaction vessel, can provide detailed structural information on all species in the reaction mixture over time, offering deep mechanistic insights. iastate.edu UV-Visible spectroscopy can also be employed, particularly for reactions involving colored species or changes in conjugation. mdpi.com The data obtained from these techniques can be used to build accurate kinetic models of reactions involving this compound, facilitating rapid optimization and scale-up. spectroscopyonline.com

Spectroscopic TechniqueInformation ProvidedApplication in this compound Chemistry
FTIR/Raman SpectroscopyReal-time concentration changes of functional groups. mt.comnih.govMonitoring derivatization of the amino or hydroxyl groups, tracking the progress of bromination or debromination reactions. oxinst.com
In-situ NMR SpectroscopyDetailed structural information and quantification of all species. iastate.eduElucidating reaction mechanisms, identifying byproducts, and determining reaction kinetics with high precision. iastate.edu
UV-Visible SpectroscopyChanges in electronic transitions and conjugation. mdpi.comMonitoring reactions that involve changes to the aromatic system or the formation of colored intermediates/products.
Fluorescence SpectroscopySensitive detection of fluorescent species. mdpi.comMonitoring reactions involving fluorescently tagged derivatives or where reactants/products are naturally fluorescent. mdpi.com
Table 3: Advanced Spectroscopic Techniques for Reaction Monitoring.

Integration with Machine Learning and AI for Synthetic Route Prediction and Optimization

For this compound, AI tools could be used to:

Predict Novel Synthetic Routes: By training on massive reaction databases, ML models can propose innovative disconnections and reaction steps to synthesize the core scaffold or its complex analogs. chemcopilot.comacs.org

Optimize Reaction Conditions: AI algorithms can predict the optimal solvent, temperature, catalyst, and reaction time to maximize yield and minimize byproducts, reducing the need for extensive trial-and-error experimentation. preprints.org

Enhance Selectivity: In cases where multiple reactive sites exist, such as regioselective functionalization of the aromatic ring, ML models can help predict conditions to achieve the desired selectivity.

Computational Design of Functionalized Materials Based on this compound Scaffolds

Computational modeling and simulation are indispensable tools for the rational design of new materials. Molecular dynamics (MD) and quantum chemistry methods can be used to predict the properties of materials derived from this compound scaffolds before they are synthesized in the lab. mtu.edu This in silico approach can significantly accelerate the discovery of functional materials.

Phenolic compounds are fundamental building blocks for polymers and resins with applications in composites and coatings. mtu.edunih.gov By using this compound as a monomer or cross-linking agent, novel polymers with enhanced properties could be designed. Computational methods could be employed to:

Simulate Polymerization: MD simulations can model the cross-linking process of phenolic resins to predict the final structure and properties of the resulting polymer network. researchgate.net

Predict Material Properties: Properties such as thermal stability, mechanical strength (e.g., Young's modulus), and glass transition temperature can be calculated for hypothetical polymers incorporating the this compound unit. nih.govaip.org

Design for Specific Functions: The amino and bromo functionalities can be leveraged to design materials with specific properties. For example, the bromine atoms could enhance fire retardancy, while the amino groups could be used for post-polymerization modification or to improve adhesion. Molecular modeling can help in understanding how these functional groups influence the bulk properties of the material. researchgate.net

By computationally screening a wide range of virtual derivatives and polymer architectures, researchers can identify the most promising candidates for synthesis, focusing experimental efforts on materials with the highest predicted performance.

Q & A

Q. What are the recommended synthetic routes for 4-Amino-2-bromo-6-methylphenol, and how can purity be optimized?

A common approach involves bromination of 4-amino-6-methylphenol using reagents like N-bromosuccinimide (NBS) under controlled acidic conditions. Purification via recrystallization in ethanol/water mixtures (1:3 v/v) is critical to achieve >95% purity, as indicated by HPLC analysis. Monitoring reaction progress with thin-layer chromatography (TLC) using silica gel plates and UV visualization ensures minimal byproducts .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • FTIR and FT-Raman spectroscopy : Identify functional groups (e.g., -NH₂ at ~3350 cm⁻¹, C-Br stretching at ~550 cm⁻¹) and confirm substitution patterns .
  • NMR : ¹H NMR (DMSO-d₆) shows aromatic protons (δ 6.8–7.2 ppm), -CH₃ (δ 2.3 ppm), and -NH₂ (δ 5.1 ppm). ¹³C NMR confirms bromine’s inductive effects on adjacent carbons .

Q. How can X-ray crystallography resolve ambiguities in the molecular structure?

Single-crystal X-ray diffraction using SHELXL for refinement provides precise bond lengths and angles. For example, the C-Br bond length typically ranges from 1.88–1.92 Å, while the amino group’s orientation can be validated against hydrogen-bonding networks. ORTEP-3 visualization aids in interpreting thermal ellipsoids and molecular packing .

Advanced Research Questions

Q. How should researchers address contradictions in crystallographic data for halogenated phenolic compounds?

Discrepancies in bond angles or torsional strains (e.g., deviations >5° from computational models) may arise from crystal packing effects. Use high-resolution data (≤0.8 Å) and refine with SHELXL’s TWIN and BASF commands to account for twinning. Cross-validate with DFT calculations (B3LYP/6-311+G(d,p)) to distinguish intrinsic molecular geometry from lattice distortions .

Q. What strategies optimize the compound’s antimicrobial activity in structure-activity relationship (SAR) studies?

Modify the phenolic -OH or -NH₂ groups to enhance membrane permeability. For example, acylating the -NH₂ group increases lipophilicity, improving activity against Gram-positive bacteria (MIC ≤8 µg/mL). Synergistic effects with β-lactams can be tested via checkerboard assays, with FIC indices <0.5 indicating synergy .

Q. How can conflicting solubility and stability data be reconciled in formulation studies?

pH-dependent solubility (e.g., poor solubility in neutral buffers vs. high solubility at pH <3) requires controlled-release matrices like chitosan nanoparticles. Stability studies under accelerated conditions (40°C/75% RH) with HPLC monitoring reveal degradation pathways (e.g., dehalogenation or oxidation), guiding excipient selection .

Q. What computational methods predict the compound’s reactivity in catalytic applications?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) to predict electrophilic attack sites. Molecular dynamics simulations (AMBER force field) model interactions with enzymes like cytochrome P450, identifying potential metabolic pathways .

Methodological Notes

  • Crystallography : Use SHELXL for anisotropic refinement and SHELXE for high-throughput phasing in complex crystals .
  • Spectroscopy : Couple FTIR with Raman to resolve overlapping -OH and -NH₂ vibrations .
  • Data Contradictions : Apply Bayesian statistical models to prioritize hypotheses when experimental and computational data conflict .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.